molecular formula C16H15NO2 B1412803 N-(5-Acetylbiphenyl-2-yl)-acetamide CAS No. 942218-38-4

N-(5-Acetylbiphenyl-2-yl)-acetamide

Cat. No. B1412803
CAS RN: 942218-38-4
M. Wt: 253.29 g/mol
InChI Key: QYTXDFCYSOCFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Acetylbiphenyl-2-yl)-acetamide (ABPA) is an amide derivative of biphenyl, a type of aromatic hydrocarbon. It is an important synthetic intermediate in the production of various pharmaceuticals, agrochemicals, and other industrial chemicals. ABPA is also used in the synthesis of a variety of other compounds due to its unique properties. In the pharmaceutical industry, ABPA is used as a starting material in the synthesis of a variety of drugs, including anti-cancer agents, anti-inflammatory drugs, and anticonvulsants. Furthermore, ABPA is also used in the synthesis of agrochemicals, such as herbicides and insecticides, as well as in the production of other industrial chemicals.

Scientific Research Applications

Antiplasmodial Properties

A study by Mphahlele, M. M., and Choong, Y. (2017) describes the synthesis of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, which were evaluated for potential in vitro antiplasmodial properties against Plasmodium falciparum. The study suggests a theoretical mode of action for these compounds involving molecular docking against the parasite lactate dehydrogenase (Mphahlele, M. M., & Choong, Y., 2017).

Anticancer Activity

In 2019, Mehta, S., Kumar, Sanjiv, et al. synthesized 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and evaluated them for their in vitro antimicrobial and anticancer activities. Compounds showed significant antimicrobial activity and potential anticancer properties (Mehta, S., Kumar, Sanjiv, et al., 2019).

Biological Evaluation as Anticancer Agents

Evren, A., Yurttaş, L., et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity. The compounds showed selective cytotoxicity against human lung adenocarcinoma cells, with compound 4c exhibiting high selectivity (Evren, A., Yurttaş, L., et al., 2019).

Antitumor Activity

Wu, R., Ding, Wan-jing, et al. (2009) reported that a novel synthesized compound, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), exhibited potent antitumor activity against various cancer cells in vitro. XN05 was found to disrupt microtubule assembly, cause cell cycle arrest, and induce apoptosis in BEL-7402 cells, suggesting its potential as a microtubule inhibitor for cancer treatment (Wu, R., Ding, Wan-jing, et al., 2009).

properties

IUPAC Name

N-(4-acetyl-2-phenylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-11(18)14-8-9-16(17-12(2)19)15(10-14)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTXDFCYSOCFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NC(=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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